Boron lanthanum(3+) trioxide (CAS 13709-95-0), commonly known as lanthanum orthoborate (LaBO3), is a highly stable, aragonite-type inorganic compound widely utilized as a host lattice for luminescent materials, specialty optical glasses, and advanced electrochemical electrodes. Characterized by a wide electronic bandgap, exceptional vacuum ultraviolet (VUV) transparency, and a high optical damage threshold, LaBO3 is a critical precursor in the manufacturing of plasma display panels (PDPs) and solid-state lighting. Beyond its optical merits, LaBO3 exhibits robust thermal stability (melting point >300 °C) and distinct morphological properties that facilitate higher-capacity electrochemical hydrogen absorption compared to traditional borides, making it a versatile material for both photonic and energy storage procurement workflows[1].
Substituting LaBO3 with other rare-earth orthoborates (such as YBO3 or GdBO3) or simpler lanthanum compounds (like LaB6) fundamentally alters end-product performance. In phosphor applications, LaBO3 crystallizes in an aragonite structure with 9-coordinated La3+ sites, whereas YBO3 forms a vaterite structure with 8-coordinated sites. This structural divergence directly dictates the electric and magnetic dipole transitions of dopants like Eu3+, shifting the emission profile from a clean two-band spectrum in LaBO3 to a broader three-band spectrum in YBO3. Furthermore, in electrochemical energy storage, LaBO3 provides distinct diffusion pathways and volumetric properties that yield higher energy output and faster hydrogen absorption kinetics than standard LaB6 electrodes. Consequently, generic substitution compromises both colorimetric precision in optical devices and charge capacity in battery applications [1].
When utilized as a host lattice for Eu3+ dopants, LaBO3 provides a 9-coordinated aragonite structure that strictly governs the emission profile. Spectroscopic analysis reveals that LaBO3:Eu3+ yields a precise two-band emission spectrum at 615 nm (electric dipole 5D0 → 7F2) and 595 nm (magnetic dipole 5D0 → 7F1). In contrast, vaterite-type comparators like YBO3 and GdBO3 (featuring 8- or 12-coordinated sites) produce a split three-band emission at 625 nm, 610 nm, and 595 nm [1].
| Evidence Dimension | Eu3+ Emission Profile (Site Symmetry) |
| Target Compound Data | 2 distinct bands (615 nm, 595 nm) due to 9-coordinated La3+ sites |
| Comparator Or Baseline | YBO3/GdBO3: 3 distinct bands (625 nm, 610 nm, 595 nm) due to 8/12-coordinated sites |
| Quantified Difference | Elimination of the 625 nm peak and consolidation of the red/orange emission profile in LaBO3 |
| Conditions | 254 nm excitation, room temperature photoluminescence assay |
Buyers engineering specific red/orange phosphors for solid-state lighting must procure LaBO3 to achieve the exact colorimetric coordinates that vaterite-type borates cannot replicate.
In the evaluation of ceramic hydride electrodes for battery applications, LaBO3 demonstrates higher-capacity electrochemical hydrogen absorption compared to the industry-standard lanthanum hexaboride (LaB6). When tested in a concentrated alkaline medium at 25 °C with Pd nanoparticle activation, the LaBO3 electrode supplied measurably more energy during discharge and exhibited enhanced bulk hydrogen storage due to its favorable morphological and volumetric properties. The charge absorption reaction prevailed over the parasitic hydrogen evolution reaction more effectively in LaBO3 than in LaB6 [1].
| Evidence Dimension | Electrochemical energy supply and hydrogen absorption |
| Target Compound Data | Enhanced hydrogen absorption and higher energy supply during discharge |
| Comparator Or Baseline | LaB6 (Lower energy supply and inferior absorption kinetics) |
| Quantified Difference | Increased charge absorption prevalence over hydrogen evolution |
| Conditions | 25 °C, concentrated alkaline medium, Pd-activated ceramic electrodes |
For procurement in advanced battery manufacturing, LaBO3 provides a higher-efficiency alternative to LaB6 for solid-state hydrogen storage and alkaline electrode formulations.
In the synthesis of rare-earth-rich borate glasses, LaBO3 acts as a critical structural modifier. Unlike conventional borate networks that form three-dimensional corner-sharing BOn structures, La-rich borate systems (up to 63 mol% La2O3 equivalent) force all boron atoms into isolated BO3 units. This structural isolation eliminates the conventional B-O network phonon modes, thereby unlocking additional infrared (IR) transmittance regions and yielding a higher refractive index compared to standard B2O3-dominated glasses [1].
| Evidence Dimension | Borate network structure and IR transmittance |
| Target Compound Data | 100% isolated BO3 units (no 3D network) |
| Comparator Or Baseline | Standard borate glasses (3D corner-sharing BOn networks) |
| Quantified Difference | Complete suppression of B-O network phonon absorption in the IR region |
| Conditions | Levitation-melted rare-earth-rich borate glass synthesis |
Optical manufacturers must select LaBO3-forming compositions to achieve the extended IR transparency and high refractive indices required for advanced photonic devices.
Driven by its aragonite structure and 9-coordinated symmetry, LaBO3 is a highly targeted host matrix for Eu3+ and Tb3+ dopants. It provides the precise red/orange emission bands (615 nm and 595 nm) required for high-fidelity color reproduction in PDPs and mercury-free fluorescent lamps, outperforming YBO3 in specific colorimetric requirements [1].
Leveraging its enhanced hydrogen absorption kinetics and higher energy supply during discharge compared to LaB6, LaBO3 is utilized in the fabrication of advanced ceramic hydride electrodes. It is particularly suited for solid-state hydrogen storage systems operating in concentrated alkaline media [2].
Because it forms isolated BO3 units rather than continuous B-O networks, LaBO3 is integrated into rare-earth-rich borate glasses. This application is critical for manufacturing specialty optical components that require extended infrared transparency and a high refractive index without the phonon absorption typical of standard borate glasses [3].